molecular formula C10H8ClNO B1315117 4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE CAS No. 34555-37-8

4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE

Cat. No.: B1315117
CAS No.: 34555-37-8
M. Wt: 193.63 g/mol
InChI Key: MOPBGBQUTNZWPZ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4-oxobutyronitrile is an organic compound with the molecular formula C10H8ClNO It features a chlorophenyl group attached to a butyronitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-4-oxobutyronitrile typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-4-oxobutyronitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, primary amines, and various carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Chlorophenyl)-4-oxobutyronitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the modulation of signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4-oxobutyronitrile
  • 4-(3-Bromophenyl)-4-oxobutyronitrile
  • 4-(3-Methylphenyl)-4-oxobutyronitrile

Uniqueness

4-(3-Chlorophenyl)-4-oxobutyronitrile is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

4-(3-chlorophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPBGBQUTNZWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502889
Record name 4-(3-Chlorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34555-37-8
Record name 4-(3-Chlorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 23.6 g. of α-(m-chlorophenyl)-4-morpholineacetonitrile in 100 ml. of tetrahydrofuran is added 120 drops of a 30% solution of KOH in methanol. To the mixture is added 4.1 ml. of acrylonitrile (temperature rose to 45° C.). After stirring 1 hr., the mixture is concentrated to dryness under vacuum. The residue is dissolved in methylene chloride and passed through a short column of hydrous magnesium silicate. The eluent is concentrated under vacuum to give 36.6 g. of a yellow oil. The oil is heated (steam bath) with a mixture of 150 ml. of acetic acid and 10 ml. of water for 1 hr. The solvent is removed under vacuum and the residue treated with water. The mixture is filtered to give 18.8 g. of crystals, m.p. 49°-51° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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